[4-(Methanesulfonylmethyl)phenyl]methanamine
Overview
Description
[4-(Methanesulfonylmethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
[4-(Methanesulfonylmethyl)phenyl]methanamine, with the CAS number 854304-24-8, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biochemical interactions, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C9H13N1O2S1. It features a methanesulfonylmethyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes within cells.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular communication.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in treating infections.
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Metabolic Pathways : It interacts with enzymes that facilitate its conversion into active metabolites, influencing drug metabolism.
- Cell Signaling : The compound modulates key signaling molecules, affecting gene expression and cellular responses.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the effects of this compound in various contexts:
- Case Study 1 : A study on its antimicrobial properties demonstrated effectiveness against Staphylococcus aureus, suggesting potential use as an antibiotic agent. The study noted significant inhibition of bacterial growth at specific concentrations.
- Case Study 2 : Research investigating its effects on neuronal cells indicated that the compound could enhance synaptic plasticity, potentially offering therapeutic avenues for neurodegenerative diseases.
Dosage and Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Indicated anti-inflammatory and antimicrobial effects.
- High Doses : Potential neurotoxic effects were observed in certain animal models, highlighting the need for careful dosage regulation.
Properties
IUPAC Name |
[4-(methylsulfonylmethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQMBFLAZHRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854304-24-8 | |
Record name | [4-(methanesulfonylmethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.